

Confirming the Structure of Novel Orobanchol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Orobanchol

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This guide provides a comprehensive comparison of analytical techniques for confirming the structure of novel **Orobanchol** derivatives. It offers supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative compounds, including the strigol-type strigolactone, 5-deoxystrigol, and the widely used synthetic analog, GR24.

Comparative Analysis of Analytical Techniques

The definitive structural elucidation of novel **Orobanchol** derivatives relies on a combination of modern analytical techniques. The low concentrations at which these compounds naturally occur necessitate highly sensitive methods. The primary techniques employed are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Data Presentation:

Table 1: Comparison of Key Analytical Techniques for **Orobanchol** Derivative Analysis

Technique	Information Provided	Advantages	Limitations
LC-MS/MS	Molecular weight, fragmentation pattern, quantification.[1]	High sensitivity and specificity, suitable for complex mixtures.[1]	Does not provide detailed stereochemical information on its own.
NMR Spectroscopy	Detailed 2D/3D structure, stereochemistry, connectivity of atoms. [2][3]	Unambiguous structure determination.	Lower sensitivity, requires pure samples in larger quantities.
X-ray Crystallography	Absolute three-dimensional structure, bond lengths, and angles.[2][3]	Provides the definitive solid-state structure. [2][3]	Requires a suitable single crystal, which can be difficult to obtain.[4]

Table 2: Comparative Spectroscopic and Chromatographic Data for **Orobanchol** and Alternatives

Compound	Molecular Formula	Monoisotopic Mass (Da)	Key ¹ H-NMR Signals (ppm in CDCl ₃)	Key ¹³ C-NMR Signals (ppm in CDCl ₃)	Key MS/MS Fragment (m/z)
Orobanchol	C ₁₉ H ₂₂ O ₆	346.1416	~6.2 (H-6'), ~5.8 (H-2'), ~4.8 (H-3a)	~170 (C-5'), ~165 (C-1'), ~103 (C-3a)	249, 231, 97[5]
5-Deoxystrigol	C ₁₉ H ₂₂ O ₅	330.1467	~6.9 (H-6'), ~6.1 (H-2'), ~3.2 (H-3a)	~171 (C-5'), ~164 (C-1'), ~102 (C-3a)	233, 215, 97
GR24 (synthetic)	C ₁₇ H ₁₄ O ₅	298.0841	~7.8 (aromatic), ~6.9 (H-6'), ~6.2 (H-2')	~170 (C-5'), ~164 (C-1'), ~148 (aromatic C)	201, 183, 97

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful structural confirmation of novel **Orobanchol** derivatives. Below are protocols for the key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is a powerful tool for the detection and quantification of **Orobanchol** and its derivatives in complex biological samples like plant root exudates.[1][6]

Sample Preparation from Root Exudates:[7][8][9]

- Collection: Collect root exudates from hydroponically grown plants. To enhance strigolactone production, plants can be subjected to phosphate starvation for several days prior to collection.[8]

- Purification:
 - Pass the collected exudate through a C18 solid-phase extraction (SPE) cartridge to capture the strigolactones.^[7]
 - Wash the cartridge with water to remove polar impurities.
 - Elute the strigolactones with a suitable organic solvent, such as acetone or ethyl acetate.
- Concentration: Evaporate the solvent under a stream of nitrogen and redissolve the residue in a small volume of acetonitrile/water for LC-MS/MS analysis.

LC-MS/MS Parameters:

- Chromatography: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.
- Ionization: Electrospray ionization (ESI) in positive mode is generally used.
- Detection: Multiple Reaction Monitoring (MRM) is the preferred method for its high sensitivity and selectivity. The transition from the protonated molecular ion $[M+H]^+$ to specific product ions is monitored. For **Orobanchol**, a common transition is m/z 347 > 97.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the de novo structural elucidation of novel compounds.

Sample Preparation:

- Isolation: The novel **Orobanchol** derivative must be isolated and purified to a high degree (>95%), typically using a combination of chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).
- Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., $CDCl_3$, acetone- d_6 , or methanol- d_4) in a standard NMR tube.

NMR Experiments:

- 1D NMR: ^1H and ^{13}C NMR spectra provide initial information about the number and types of protons and carbons in the molecule.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

X-ray Crystallography

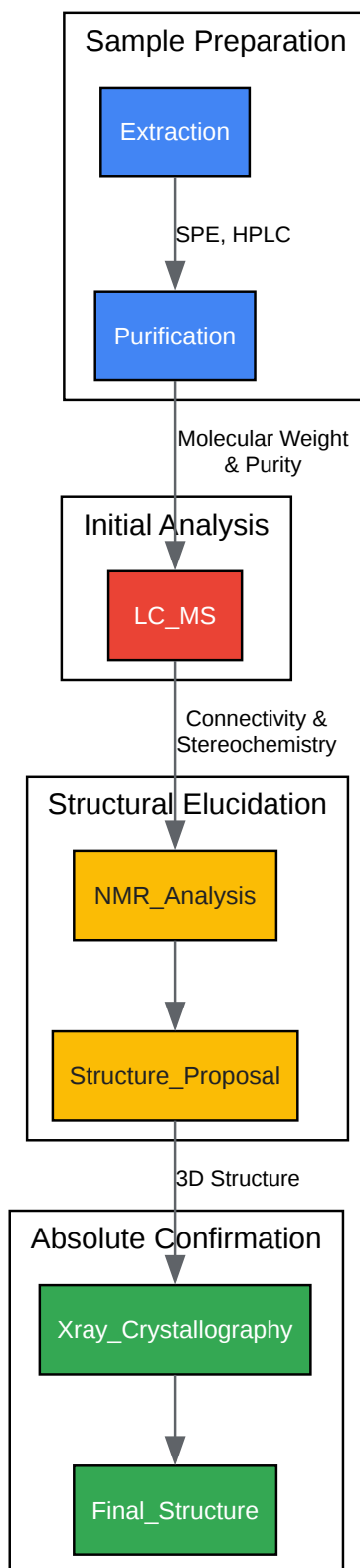
This technique provides the absolute three-dimensional structure of a molecule.^[4]

Protocol:

- Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of the purified compound. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound. Various solvents and solvent combinations should be screened.
- Data Collection: The crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The diffraction pattern is recorded as the crystal is rotated.^[4]
- Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.^[4]

Mandatory Visualizations

Experimental and Logical Workflows



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Caption: Workflow for the structural confirmation of a novel **Orobanchol** derivative.

Comparative Chemical Structures

Caption: Comparison of **Orobanchol**, 5-Deoxystrigol, and GR24.

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